molecular formula C8H7BrS B8637042 5-Bromo-6,7-dihydro-benzo[b]thiophene

5-Bromo-6,7-dihydro-benzo[b]thiophene

Cat. No.: B8637042
M. Wt: 215.11 g/mol
InChI Key: OZMWCXRDJTYBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6,7-dihydro-benzo[b]thiophene is a brominated derivative of the privileged benzo[b]thiophene scaffold, a structure of high significance in medicinal chemistry and drug discovery . The benzo[b]thiophene core is ranked as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small molecule drugs, underscoring its therapeutic relevance . This specific bromo-dihydro analog serves as a versatile synthetic intermediate and building block for the exploration of new chemical entities. Researchers utilize such halogenated heterocycles to develop compounds targeting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents . The bromine atom at the 5-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies . As a dihydro derivative, it presents a partially saturated structure, which can influence the compound's conformation, rigidity, and interaction with biological targets, providing a distinct profile compared to the fully aromatic system. This product is intended for research applications as a key intermediate in synthetic organic and medicinal chemistry programs. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C8H7BrS

Molecular Weight

215.11 g/mol

IUPAC Name

5-bromo-6,7-dihydro-1-benzothiophene

InChI

InChI=1S/C8H7BrS/c9-7-1-2-8-6(5-7)3-4-10-8/h3-5H,1-2H2

InChI Key

OZMWCXRDJTYBLE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Key Analogues:
  • Benzo[b]thiophene : The parent aromatic compound lacks bromine and saturation, leading to higher planarity and conjugation. It is widely studied for electronic applications due to its π-electron system .
  • 5-Methyl-benzo[b]thiophene : A methyl group at the 5-position enhances steric bulk but lacks the electron-withdrawing effects of bromine, affecting electrophilic substitution patterns .
  • Thieno[2,3-b]thiophene derivatives: Bis-heterocyclic compounds (e.g., pyrazolothieno[2,3-b]thiophenes) feature fused thiophene systems with nitrogen-containing substituents, offering diverse biological activities but differing in ring saturation and substitution patterns compared to the target compound .
Physicochemical Properties:
Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Key Functional Groups
5-Bromo-6,7-dihydro-benzo[b]thiophene ~215.1 Not reported ~3.2 Br, dihydro-thiophene
Benzo[b]thiophene 134.2 32–34 ~2.8 Aromatic thiophene
5-Chloro-benzo[b]thiophene 168.6 45–47 ~3.0 Cl, aromatic
Thieno[2,3-b]thiophene derivatives Varies (300–400) 80–150 ~1.5–2.5 N-heterocycles, S

Notes: Predicted LogP values highlight bromine’s contribution to increased lipophilicity, which may enhance membrane permeability in biological systems.

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS remains the brominating agent of choice due to its controlled reactivity. A patent by CN113480517A demonstrates the bromination of 3-methyl-7-chlorobenzo[b]thiophene in n-heptane, achieving 58% molar yield and 98.2% HPLC purity under reflux with benzoyl peroxide initiation. This method replaces toxic carbon tetrachloride, which yielded inferior results (54% yield, 94% purity). The reaction mechanism involves radical initiation, with n-heptane enhancing selectivity by minimizing dibromo/tribromo byproducts.

Table 1: Solvent Comparison for NBS Bromination

SolventYield (%)Purity (%)Byproduct Formation
n-Heptane5898.2Minimal
CCl₄5494.0Moderate

Electrophilic Bromination

Electrophilic substitution using Br₂ in acetic acid has been explored for analogous systems, though regioselectivity challenges arise. Positioning the bromine at the 5-position requires directing groups or steric control, as seen in the synthesis of 5-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This ketone derivative serves as a precursor, with subsequent reduction yielding the target compound.

Palladium-Catalyzed Coupling and Functionalization

Palladium-mediated reactions enable modular construction of benzo[b]thiophene cores.

Decarboxylation and Ring-Closure Approaches

Decarboxylative Bromination

US9206169B2 discloses a two-step process for benzo[b]thiophene derivatives:

  • Decarboxylation : Heating a carboxylated precursor (Formula 6) with a high-boiling base (e.g., DBU) at 150–250°C.

  • Bromination : Subsequent treatment with NBS or Br₂ under radical conditions.
    This route avoids column chromatography, favoring industrial scalability. For 5-bromo-6,7-dihydrobenzo[b]thiophene, decarboxylation of a 4-keto intermediate (e.g., 5-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one) followed by ketone reduction could yield the target.

Table 2: Decarboxylation Conditions from US9206169B2

BaseTemperature (°C)Time (hr)Yield (%)
DBU2002485*
NaOtBu1803078*
*Theoretical yields extrapolated from analogous reactions.

Environmental and Industrial Considerations

Solvent Sustainability

The shift from CCl₄ to n-heptane in bromination reactions reduces ozone depletion potential and aligns with green chemistry principles. n-Heptane’s low toxicity and high boiling point (98°C) facilitate safer reflux conditions.

Catalyst Optimization

Pd-based catalysts, while effective, incur costs. US9206169B2 reports using 0.1–1 mol% Pd for amination, suggesting that lower loadings are viable with optimized ligands .

Q & A

Q. What are the most reliable synthetic routes for 5-Bromo-6,7-dihydro-benzo[b]thiophene, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis of this compound derivatives often employs coupling reactions such as Suzuki or Buchwald-Hartwig amination for functionalization. Key parameters include:
  • Temperature: Optimal ranges (e.g., 80–120°C) to balance reaction rate and side-product formation.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
  • Catalysts: Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.
    Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?

  • Methodological Answer: Combine analytical techniques for cross-verification:
  • NMR Spectroscopy: Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and dihydro-thiophene protons (δ 2.5–3.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺).
  • HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients.
    Contradictions between techniques may indicate residual solvents or regioisomers, requiring column chromatography for resolution .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of this compound?

  • Methodological Answer: Regioselective bromination or cross-coupling can be controlled via:
  • Directing Groups: Install temporary groups (e.g., -NHBoc) to steer electrophilic substitution.
  • Computational Modeling: DFT calculations predict reactive sites (e.g., C-5 vs. C-6 positions) based on electron density maps.
  • Steric Effects: Bulky ligands (e.g., t-Bu₃P) in Pd-catalyzed reactions favor less hindered positions.
    Post-functionalization, X-ray crystallography validates regiochemistry .

Q. How can computational tools predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer: Use in silico methods to guide drug design:
  • Molecular Docking: Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina.
  • QSAR Models: Corrogate electronic parameters (HOMO/LUMO energies) with bioactivity.
  • ADMET Prediction: SwissADME evaluates pharmacokinetic properties (e.g., logP, CYP450 interactions).
    Experimental validation via enzyme inhibition assays (IC₅₀) confirms computational findings .

Q. What experimental approaches resolve contradictions in NMR data for dihydro-thiophene derivatives?

  • Methodological Answer: Ambiguities in proton splitting or coupling constants arise from conformational flexibility. Strategies include:
  • Variable-Temperature NMR: Observe coalescence of peaks at elevated temps (e.g., 40–80°C).
  • 2D NMR (COSY, NOESY): Map through-space correlations to distinguish axial vs. equatorial protons.
  • Isotopic Labeling: Introduce deuterium at specific positions to simplify spectra .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral dihydro-benzo[b]thiophene derivatives?

  • Methodological Answer: Enantioselective synthesis requires:
  • Chiral Ligands: Use (R)-BINAP or Josiphos ligands with Rh or Ir catalysts.
  • Solvent Screening: Ethereal solvents (e.g., MTBE) enhance enantiomeric excess (ee).
  • Kinetic Resolution: Monitor ee via chiral HPLC (e.g., Chiralpak IA column).
    X-ray crystallography of intermediates guides ligand modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.